molecular formula C6H10N2S2 B012130 Piperazine-1,4-dicarbothialdehyde CAS No. 106712-06-5

Piperazine-1,4-dicarbothialdehyde

Cat. No.: B012130
CAS No.: 106712-06-5
M. Wt: 174.3 g/mol
InChI Key: SDNYJMYWKSXVRL-UHFFFAOYSA-N
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Description

Piperazine-1,4-dicarbothialdehyde is an organic compound with the molecular formula C6H10N2S2 It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine-1,4-dicarbothialdehyde typically involves the reaction of piperazine with thiophosgene. The process can be summarized as follows:

    Starting Materials: Piperazine and thiophosgene.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The temperature is maintained at a low level to control the reaction rate.

    Procedure: Piperazine is dissolved in the solvent, and thiophosgene is added dropwise with continuous stirring. The reaction mixture is then allowed to react for a specified period, typically several hours.

    Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Piperazine-1,4-dicarbothialdehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or hydrazines are employed under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Imines and hydrazones.

Scientific Research Applications

Piperazine-1,4-dicarbothialdehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of piperazine-1,4-dicarbothialdehyde involves its interaction with biological molecules through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s ability to form such interactions makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Piperazine: A simpler analog with a wide range of applications in medicinal chemistry.

    Piperazine-1,4-dicarboxaldehyde: Similar in structure but with different functional groups, leading to distinct chemical properties.

    Piperazine-1,4-dicarboxylic acid: Another derivative with applications in polymer chemistry and materials science.

Uniqueness: Piperazine-1,4-dicarbothialdehyde is unique due to the presence of both aldehyde and thio functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Biological Activity

Piperazine-1,4-dicarbothialdehyde (PDCA) is a compound derived from the piperazine scaffold, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of PDCA, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two aldehyde functional groups attached to the piperazine ring. Its chemical formula is C6H10N2O2C_6H_{10}N_2O_2, and it is classified as a dicarboxaldehyde derivative. The structural features contribute to its reactivity and potential interactions with biological targets.

Antiviral Activity

Recent studies have indicated that piperazine derivatives can exhibit significant antiviral properties. For instance, a series of 1,4-disubstituted piperazine derivatives were synthesized and evaluated for their activity against HIV-1. Some derivatives demonstrated potent anti-HIV-1 activity with IC50 values in the nanomolar range, suggesting that modifications to the piperazine structure can enhance antiviral efficacy .

Neurotransmitter Modulation

Piperazine derivatives, including PDCA, have been shown to influence neurotransmitter systems. Research indicates that these compounds can increase levels of dopamine (DA), serotonin (5-HT), and norepinephrine (NA). This modulation can lead to various behavioral effects, including stimulant properties akin to those of amphetamines . The potential for addiction and adverse effects such as serotonin syndrome has also been noted, emphasizing the need for careful evaluation of these compounds in clinical settings.

Cytotoxicity and Safety Profile

The cytotoxic effects of piperazine derivatives have been extensively studied. For example, mixtures of BZP and TFMPP (piperazine derivatives) were found to be more hepatotoxic than traditional stimulants like MDMA. Concentration-dependent cytotoxicity was observed across various cell types, raising concerns about their safety profile when used recreationally or therapeutically .

Structure-Activity Relationship (SAR)

The SAR studies on piperazine derivatives reveal that modifications at the N-1 and N-4 positions can significantly affect their biological activity. For instance, substituents such as fluorine or bulky groups can enhance inhibitory activities against key enzymes involved in metabolic pathways . This insight is crucial for designing new compounds with improved efficacy and reduced side effects.

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of novel piperazine derivatives against HIV-1, researchers synthesized multiple analogs and tested their potency in vitro. The most effective compound exhibited an IC50 comparable to existing antiviral drugs but with improved solubility and bioavailability characteristics .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment involving piperazine derivatives revealed significant adverse effects on liver and kidney function in animal models. High doses led to necrotic changes in liver tissue and fibrotic alterations in kidneys, underscoring the importance of evaluating long-term exposure risks associated with these compounds .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntiviralPotent against HIV-1
Neurotransmitter ModulationIncreased DA, 5-HT, NA
CytotoxicityHepatotoxic effects noted
Structural ModificationsEnhanced activity through SAR

Properties

IUPAC Name

piperazine-1,4-dicarbothialdehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S2/c9-5-7-1-2-8(6-10)4-3-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNYJMYWKSXVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=S)C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327026
Record name NSC627011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106712-06-5
Record name NSC627011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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